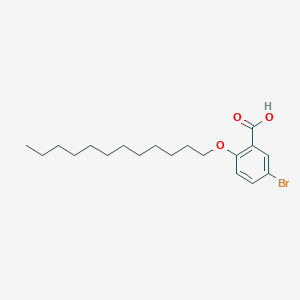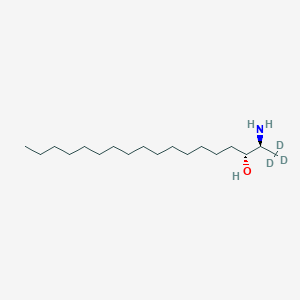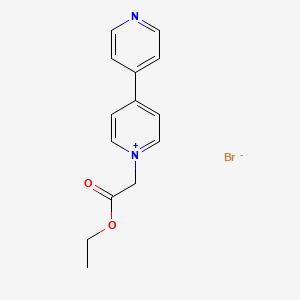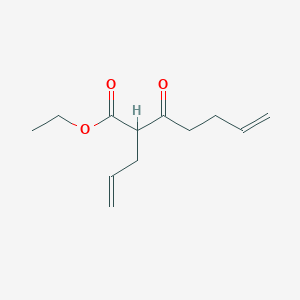
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a benzyloxy group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process must be carefully monitored to maintain the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can remove chlorine atoms or modify the benzyloxy group.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield various chlorinated alcohols, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: The compound’s biological activity is of interest in toxicology studies, particularly its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting normal cellular functions. The pathways involved may include oxidative stress and interference with signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kepone® (decachloroctahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-one): Similar in structure but differs in the presence of a ketone group instead of the benzyloxy group.
HRS-1243 (1, la,3,3a,4,5,5,5a,5b,6-decachloro-2-(2,3-dehydroxypropoxy)octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-ol): Another chlorinated compound with different substituents.
Uniqueness
The uniqueness of 2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL lies in its specific combination of chlorine atoms and the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
98563-97-4 |
|---|---|
Molekularformel |
C17H8Cl10O2 |
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9,10,10-decachloro-5-phenylmethoxypentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol |
InChI |
InChI=1S/C17H8Cl10O2/c18-8-9(19)13(23)11(21)10(20,12(8,22)16(13,26)27)14(8,24)17(28,15(9,11)25)29-6-7-4-2-1-3-5-7/h1-5,28H,6H2 |
InChI-Schlüssel |
AWXDAOKALVZBRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2(C3(C4(C5(C2(C6(C3(C4(C(C56Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


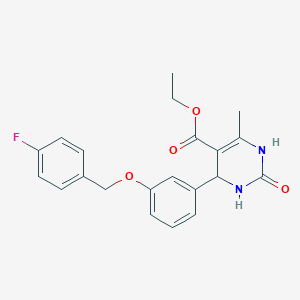
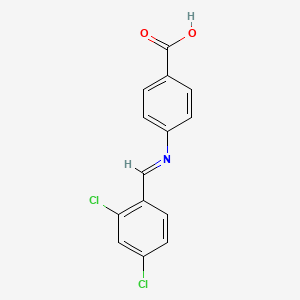

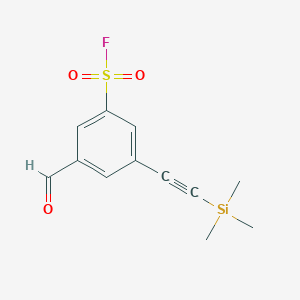
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)

